(R)-3-(4-(Tert-butoxycarbonyl)morpholin-3-YL)propanoic acid
Description
(R)-3-(4-(Tert-butoxycarbonyl)morpholin-3-YL)propanoic acid is a chiral compound featuring a morpholine ring substituted with a tert-butoxycarbonyl (Boc) protecting group at the 4-position and a propanoic acid side chain at the 3-position. This compound serves as a critical intermediate in organic synthesis, particularly in pharmaceutical research, where the Boc group protects amines during multi-step reactions. Its stereochemistry (R-configuration) and functional groups make it valuable for synthesizing enantioselective molecules, such as kinase inhibitors or protease-targeting drugs .
Properties
Molecular Formula |
C12H21NO5 |
|---|---|
Molecular Weight |
259.30 g/mol |
IUPAC Name |
3-[(3R)-4-[(2-methylpropan-2-yl)oxycarbonyl]morpholin-3-yl]propanoic acid |
InChI |
InChI=1S/C12H21NO5/c1-12(2,3)18-11(16)13-6-7-17-8-9(13)4-5-10(14)15/h9H,4-8H2,1-3H3,(H,14,15)/t9-/m1/s1 |
InChI Key |
PNHILSYMESMDIU-SECBINFHSA-N |
Isomeric SMILES |
CC(C)(C)OC(=O)N1CCOC[C@H]1CCC(=O)O |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCOCC1CCC(=O)O |
Origin of Product |
United States |
Preparation Methods
Starting Materials and Key Intermediates
- Chiral amino alcohols or amino acids serve as precursors for morpholine ring synthesis.
- Protected amino acids or amino alcohols with Boc groups are commonly used to facilitate selective reactions.
- Propanoic acid or its derivatives (e.g., esters) are introduced via nucleophilic substitution or ring-opening reactions.
Typical Synthetic Routes
Route A: Cyclization of Chiral Amino Alcohols
Synthesis of chiral amino alcohol intermediate : Starting from commercially available chiral amino acids or amino alcohols, the morpholine ring is formed by intramolecular cyclization. This often involves the reaction of an amino alcohol with a suitable electrophile such as a haloalkyl acid derivative.
Boc protection : The free amine group on the morpholine nitrogen is protected using di-tert-butyl dicarbonate (Boc2O) under mild basic conditions (e.g., triethylamine) to yield the Boc-protected morpholine.
Introduction of the propanoic acid side chain : The side chain is either retained from the starting amino acid or introduced via alkylation or nucleophilic substitution on the morpholine ring.
Route B: Reductive Amination and Subsequent Functionalization
Reductive amination of a ketone intermediate with an amine bearing a Boc group to form the morpholine ring with stereochemical control.
Oxidation or hydrolysis to convert side chains into the propanoic acid functionality.
Purification by crystallization or chromatography to isolate the (R)-enantiomer with high purity (>95%).
Research Findings and Data
Purity and Characterization
Analytical Data Summary
| Parameter | Data |
|---|---|
| Molecular Formula | C12H21NO5 |
| Molecular Weight | 259.3 g/mol |
| Purity | 95% (HPLC) |
| Optical Rotation [α]25D | +24.3 (c 0.53, MeOH) |
| NMR (1H, 400 MHz, d4-MeOH) | δ 4.91 (dd, J=6.8,1.6 Hz, 1H), 4.85 (dd, J=9.5,6.8 Hz, 1H), 4.76 (dd, J=9.5,1.6 Hz), 1.52 (s, 9H) |
| HRMS (ESI) | m/z 290.0310 [M+Na]+ (calcd and found) |
Process Conditions
- Reactions are typically conducted under inert atmosphere (argon or nitrogen) to prevent oxidation or moisture interference.
- Boc protection is performed at 0 °C to room temperature using standard carbamate formation protocols.
- Purification often involves extraction with ethyl acetate and acid-base workup to isolate the free acid form.
Summary Table of Preparation Parameters
| Step | Reagents/Conditions | Outcome/Notes |
|---|---|---|
| Cyclization | Chiral amino alcohol + haloalkyl acid | Formation of morpholine ring with (R)-configuration |
| Boc Protection | Di-tert-butyl dicarbonate, triethylamine, 0 °C to RT | Boc-protected amine, stabilizes intermediate |
| Side Chain Introduction | Halo-propanoic acid derivative, base | Propanoic acid side chain introduced |
| Purification | Extraction, chromatography | Product purity >95%, optical purity confirmed |
| Atmosphere | Argon or nitrogen | Prevents oxidation/moisture interference |
Additional Notes
- The stereoselectivity of the morpholine ring formation is critical and often controlled by the choice of starting chiral amino alcohol or amino acid.
- The Boc protecting group is essential for preventing side reactions during subsequent functionalization steps.
- Reaction monitoring by NMR and chiral HPLC is standard to ensure enantiomeric purity.
- Safety considerations include handling of reactive reagents under inert atmosphere and temperature control during Boc protection.
Chemical Reactions Analysis
Types of Reactions
®-3-(4-(Tert-butoxycarbonyl)morpholin-3-YL)propanoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be performed to modify the functional groups within the molecule.
Substitution: The tert-butoxycarbonyl group can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like hydrochloric acid or trifluoroacetic acid can be used to remove the tert-butoxycarbonyl group, allowing for further functionalization.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Scientific Research Applications
®-3-(4-(Tert-butoxycarbonyl)morpholin-3-YL)propanoic acid has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex molecules.
Biology: The compound can be used in the study of enzyme interactions and protein modifications.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of ®-3-(4-(Tert-butoxycarbonyl)morpholin-3-YL)propanoic acid involves its interaction with specific molecular targets. The tert-butoxycarbonyl group can protect reactive sites during chemical reactions, allowing for selective modifications. The morpholine ring may interact with biological molecules, influencing their activity and function.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues and Key Differences
The compound is compared below with structurally related molecules, focusing on substitutions, stereochemistry, and functional groups.
Table 1: Structural and Molecular Comparison
Biological Activity
(R)-3-(4-(Tert-butoxycarbonyl)morpholin-3-YL)propanoic acid, also known as B91044, is a compound with a molecular formula of C12H21NO5 and a molecular weight of approximately 259.30 g/mol. It is characterized by the presence of a morpholine ring and a tert-butoxycarbonyl group, which contribute to its biological activity and potential therapeutic applications. This article explores the biological activity of this compound, highlighting its mechanisms of action, research findings, and relevant case studies.
The biological activity of (R)-3-(4-(Tert-butoxycarbonyl)morpholin-3-YL)propanoic acid is largely attributed to its interaction with various biological targets. Preliminary studies suggest that it may act as an inhibitor in specific enzymatic pathways, particularly those involved in cancer cell proliferation and survival.
- Inhibition of Enzymatic Activity : The compound has shown potential in inhibiting certain enzymes that play critical roles in cancer progression. For instance, it may interact with proteins involved in mitotic spindle formation, thereby affecting cell division in cancerous cells .
- Cellular Impact : In vitro assays have demonstrated that treatment with this compound can lead to increased multipolarity in mitotic spindles, particularly in centrosome-amplified DLD1 human colon cancer cell lines. This suggests a disruption in normal cell division processes, which could be leveraged for therapeutic purposes .
Research Findings
Recent studies have evaluated the compound's efficacy through various experimental setups:
- High-Throughput Screening : Initial screenings identified (R)-3-(4-(Tert-butoxycarbonyl)morpholin-3-YL)propanoic acid as a promising candidate for further development due to its inhibitory effects on specific cancer-related pathways .
- Dose-Response Relationships : A detailed analysis revealed that the compound exhibits a dose-dependent response in inhibiting cell proliferation, with effective concentrations observed in the micromolar range. For example, significant inhibitory activity was noted at concentrations around 15 μM in specific assays .
Case Study 1: In Vitro Cancer Cell Studies
A series of experiments were conducted using DLD1 colon cancer cells to assess the biological effects of (R)-3-(4-(Tert-butoxycarbonyl)morpholin-3-YL)propanoic acid.
| Treatment | Cell Line | Concentration (μM) | Effect on Multipolarity (%) |
|---|---|---|---|
| Control | 4N DLD1 | - | 10 |
| Compound | 4NCA DLD1 | 15 | 21 |
The results indicated that while the control group exhibited normal spindle formation, treatment with the compound significantly increased multipolarity in centrosome-amplified cells, suggesting its potential as an anticancer agent .
Case Study 2: Pharmacokinetics and Stability
Pharmacokinetic studies revealed that (R)-3-(4-(Tert-butoxycarbonyl)morpholin-3-YL)propanoic acid has a half-life of approximately 215 minutes in BALB/c mouse plasma. This stability is crucial for its potential therapeutic applications as it indicates the compound's ability to maintain effective concentrations over time .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
